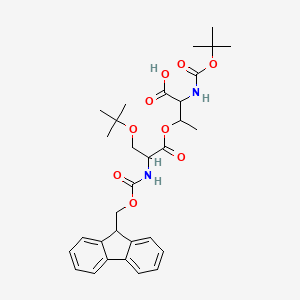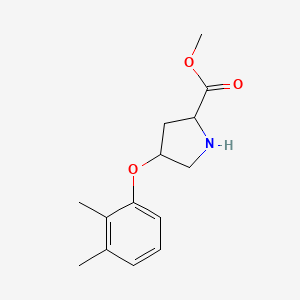
Boc-Thr(Fmoc-Ser(tBu))-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Boc-Thr(Fmoc-Ser(tBu))-OH is a protected dipeptide used in peptide synthesis. It consists of a threonine residue with a tert-butoxycarbonyl (Boc) protecting group, and a serine residue with a fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Fmoc-Ser(tBu))-OH typically involves the following steps:
Protection of Threonine: Threonine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Serine: Serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like sodium carbonate. The hydroxyl group of serine is further protected with a tert-butyl (tBu) group using tert-butyl chloride and a base.
Coupling Reaction: The protected threonine and serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents, coupling reactions, and deprotection steps, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Thr(Fmoc-Ser(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc, Fmoc, and tBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Deprotection of Fmoc Group: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF).
Deprotection of tBu Group: The tBu group is removed using TFA.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further coupled to form longer peptide chains.
Applications De Recherche Scientifique
Boc-Thr(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins for studying their structure and function.
Biology: It is used to create peptides for studying biological processes and interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mécanisme D'action
The mechanism of action of Boc-Thr(Fmoc-Ser(tBu))-OH involves the sequential addition of amino acids to form peptide bonds. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis process. The removal of these protecting groups allows for the formation of the desired peptide or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Thr(Fmoc-Ser)-OH: Similar to Boc-Thr(Fmoc-Ser(tBu))-OH but without the tert-butyl protecting group on serine.
Boc-Thr(Ser(tBu))-OH: Similar but without the fluorenylmethyloxycarbonyl protecting group on serine.
Fmoc-Thr(Fmoc-Ser(tBu))-OH: Similar but with a fluorenylmethyloxycarbonyl protecting group on threonine instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to the combination of protecting groups, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C31H40N2O9 |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35) |
Clé InChI |
YCWYIOBWFQMUSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)



![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)






